1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the piperazine ring can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones or alcohols.
Reduction: Formation of difluorophenyl methanol derivatives.
Substitution: Formation of halogenated piperazine derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)piperazine
- 1-(2,6-Difluorophenyl)piperazine
- 4-(2-Methoxyphenyl)piperazine
Comparison: 1-[(2,6-Difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-18-8-3-2-7-17(18)22-11-9-21(10-12-22)13-14-15(19)5-4-6-16(14)20/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMBXQABEATGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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